(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-12-4-2-1-3-11(12)14(21)10-20-9-13(17-18-20)15(22)19-5-7-23-8-6-19/h1-4,9,14,21H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATZWZIIJQMKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with thiomorpholine and various electrophiles to introduce the fluorophenyl and hydroxyethyl groups. The synthetic route is crucial as it influences the compound's biological properties.
Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiomorpholine ring enhances the compound's interaction with biological targets due to its unique structural characteristics.
Antimicrobial Activity
Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. For instance, a related study indicated that triazole compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
- Case Study 1 : In a recent study involving human cancer cell lines, the compound exhibited an IC50 value of 5 µM against MCF-7 cells after 48 hours of treatment. This suggests a potent anticancer effect compared to standard chemotherapeutics .
- Case Study 2 : A pharmacokinetic study highlighted that after administration in animal models, the compound showed good bioavailability and tissue distribution, particularly in liver and tumor tissues .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Functional Group Analysis
- Triazole Core : The target’s 1,2,3-triazole (vs. 1,2,4-triazole in and ) offers regioselective 1,4-disubstitution via CuAAC, enabling precise spatial arrangement of substituents . This contrasts with 1,2,4-triazoles, which may exhibit different electronic properties and binding affinities.
- Fluorophenyl Groups: The 2-fluorophenyl group in the target (vs.
- Thiomorpholino Methanone: Compared to morpholino or piperidine analogues, the thiomorpholino group’s sulfur atom may improve metabolic resistance and membrane permeability .
Physicochemical and Pharmacokinetic Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
